molecular formula C22H26N6O4 B2854441 benzyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898463-28-0

benzyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No. B2854441
CAS RN: 898463-28-0
M. Wt: 438.488
InChI Key: RXDATUZGAXRQGE-UHFFFAOYSA-N
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Description

Benzyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a complex organic compound. It contains several functional groups including a benzyl group, an allyl group, a piperazine ring, and a purine ring . The molecule has a molecular formula of C22H26N6O4 and an average mass of 438.480 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The benzyl group is attached to a piperazine ring, which is further connected to a purine ring via an acetate group . The purine ring contains a 7-allyl-3-methyl-2,6-dioxo group . The presence of these groups and rings contributes to the overall stability and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. For instance, the benzyl and allyl groups could undergo substitution or elimination reactions . The piperazine ring could participate in ring-opening reactions, and the purine ring could undergo various transformations depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of multiple polar groups could make the compound soluble in polar solvents. The compound’s reactivity could be influenced by the presence of the benzyl and allyl groups, as well as the piperazine and purine rings .

properties

IUPAC Name

benzyl 2-[4-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4/c1-3-9-28-18-19(25(2)22(31)24-20(18)30)23-21(28)27-12-10-26(11-13-27)14-17(29)32-15-16-7-5-4-6-8-16/h3-8H,1,9-15H2,2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDATUZGAXRQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OCC4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

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